molecular formula C16H20N2O2 B11137097 5-(cyclohexylcarbonyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

5-(cyclohexylcarbonyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Cat. No.: B11137097
M. Wt: 272.34 g/mol
InChI Key: GDXWGTJCGQNNQQ-UHFFFAOYSA-N
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Description

5-CYCLOHEXANECARBONYL-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE is a compound belonging to the class of 1,5-benzodiazepines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry . The structure of this compound includes a cyclohexanecarbonyl group attached to a tetrahydro-1,5-benzodiazepin-2-one core, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CYCLOHEXANECARBONYL-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the nitration of 7-bromo-5-trifluoroacetyl (or formyl)-substituted tetrahydro-benzodiazepinones can yield highly substituted derivatives . The reaction conditions typically involve the use of potassium nitrate in cold concentrated sulfuric acid, followed by hydrolysis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and temperature control are crucial factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

5-CYCLOHEXANECARBONYL-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, reduced forms, and various substituted benzodiazepinones .

Mechanism of Action

The mechanism of action of 5-CYCLOHEXANECARBONYL-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-CYCLOHEXANECARBONYL-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE is unique due to its specific cyclohexanecarbonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

5-(cyclohexanecarbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one

InChI

InChI=1S/C16H20N2O2/c19-15-10-11-18(14-9-5-4-8-13(14)17-15)16(20)12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10-11H2,(H,17,19)

InChI Key

GDXWGTJCGQNNQQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)N2CCC(=O)NC3=CC=CC=C32

Origin of Product

United States

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